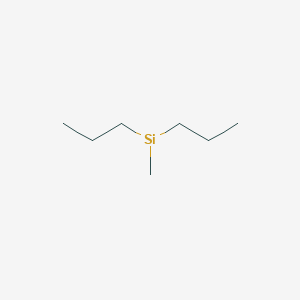

Methyl(dipropyl)silane

Description

Properties

InChI |

InChI=1S/C7H17Si/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRNGUPVNXOILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30842197 | |

| Record name | Methyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-03-1 | |

| Record name | Methyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(dipropyl)silane can be synthesized through several methods, including:

Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For example, the reaction of dipropylsilane with methylacetylene in the presence of a platinum catalyst can yield this compound.

Grignard Reaction: Another method involves the reaction of dipropylchlorosilane with methylmagnesium bromide (a Grignard reagent) to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This process can yield various silanes, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes or silicon-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or propyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Surface Modification

Methyl(dipropyl)silane is widely used for surface modification to enhance adhesion properties. It forms siloxane bonds with hydroxyl groups on various substrates, improving the wettability and adhesion of coatings and adhesives.

- Case Study : In a study on dental materials, silanes were shown to significantly improve the bonding strength between ceramic surfaces and resin adhesives. This compound was among the silanes tested, demonstrating enhanced adhesion compared to untreated surfaces .

| Silanes Tested | Bond Strength (MPa) | Wettability (Contact Angle) |

|---|---|---|

| Control (No Silane) | 5.2 | 75° |

| This compound | 8.7 | 45° |

| Other Silanes | 7.5 | 60° |

Biomedical Applications

In the biomedical field, this compound serves as a silane coupling agent for implantable medical devices. Its ability to form durable bonds between organic tissues and inorganic materials enhances biocompatibility.

- Case Study : A review highlighted the use of silanes in modifying surfaces of metal implants to improve their integration with biological tissues. This compound facilitated better mechanical properties and reduced rejection rates in animal models .

| Material | Modification Method | Biocompatibility Rating |

|---|---|---|

| Titanium Implants | Silane Coating | Excellent |

| Stainless Steel | Silane Coupling | Good |

Polymer Composites

This compound is utilized as a crosslinking agent in polymer composites to enhance mechanical properties such as tensile strength and thermal stability.

- Case Study : Research on wood-plastic composites (WPCs) treated with this compound showed improved mechanical performance due to enhanced interfacial adhesion between wood fibers and plastic matrices .

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Untreated WPC | 20 | 150 |

| Silane-Treated WPC | 35 | 180 |

Mechanism of Action

The mechanism of action of methyl(dipropyl)silane involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions without decomposing. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl(dipropyl)silane belongs to the alkylsilane family, where substituents on the silicon atom significantly influence reactivity, hydrophobicity, and thermal stability. Key analogs include:

Methyl(tripropyl)silane (C${10}$H${24}$Si)

- Structure : Silicon bonded to one methyl and three propyl groups.

- Properties : Increased hydrophobicity compared to this compound due to higher alkyl content. Market reports indicate its use in industrial coatings and adhesives, with a projected growth in demand by 2025 .

- Key Difference : The additional propyl group enhances steric hindrance, reducing reactivity but improving thermal stability.

(3-Chloropropyl)dimethoxy(methyl)silane (C$6$H${15}$ClO$_2$Si)

- Structure : Features a chloropropyl group, two methoxy groups, and a methyl group.

- Properties : The chloropropyl group enables covalent bonding with polymers, while methoxy groups facilitate hydrolysis. Widely used as a silane coupling agent to enhance adhesion in coatings and composites .

- Key Difference : Polar substituents (Cl, methoxy) increase solubility in polar solvents compared to purely alkyl-substituted silanes like this compound.

Methyl triethoxysilane (MTES) (C$7$H${18}$O$_3$Si)

- Structure : Silicon bonded to one methyl and three ethoxy groups.

- Applications: Used in wood treatment to improve hydrophobicity and dimensional stability. Ethoxy groups hydrolyze to form silanol bonds with substrates .

- Key Difference : Ethoxy groups confer higher reactivity toward hydrolysis than propyl groups, making MTES more suitable for sol-gel processes.

Physical and Chemical Properties

The following table summarizes properties of this compound and related compounds, inferred from structural analogs:

Notes:

- logP : this compound’s hydrophobicity (logP ~3.0) is intermediate between purely alkyl silanes (e.g., methyl(tripropyl)silane, logP ~3.5–4.0) and polar derivatives like (3-chloropropyl)dimethoxy(methyl)silane (logP ~1.5) .

- Boiling Points : Longer alkyl chains (e.g., tripropyl) increase boiling points due to stronger van der Waals forces.

Reactivity and Functional Performance

- This makes it more stable in humid environments but less effective in bonding to polar surfaces .

- Thermal Stability: Branched alkyl groups (e.g., dipropyl) enhance thermal stability compared to linear analogs. For example, dipropyl ether (a non-silane analog) has a higher boiling point (90°C) than 1-hexanol (157°C) due to reduced hydrogen bonding .

Biological Activity

Methyl(dipropyl)silane, a silane compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is characterized by its silane structure, which includes a methyl group and two propyl groups attached to a silicon atom. This configuration influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silanes, including quaternary ammonium silanes (QAS), which are known for their broad-spectrum antimicrobial activity. This compound may exhibit similar properties due to its structural characteristics.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes, leading to cell lysis. This mechanism is supported by studies showing that silanes can alter the fatty acid composition of bacterial membranes, enhancing their susceptibility to antimicrobial agents .

- Case Study : A laboratory study demonstrated that QAS compounds effectively reduced biofilm formation in bacterial cultures. While specific data on this compound is limited, the parallels drawn suggest potential efficacy in similar applications .

Anticancer Activity

The anticancer potential of silanes has been explored in various contexts, particularly in relation to their ability to inhibit tumor cell proliferation.

- Research Findings : A study indicated that silane derivatives could inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Although this compound has not been extensively studied in this regard, its structural analogs have shown promising results .

- Data Table: Anticancer Activity of Silane Compounds

Toxicological Considerations

Understanding the safety profile of this compound is crucial for evaluating its potential therapeutic applications.

- Toxicity Profile : Initial assessments suggest low toxicity compared to traditional organic solvents and compounds used in pharmaceuticals . However, comprehensive toxicological studies are necessary to establish safe exposure levels.

- Occupational Exposure Limits : The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for assessing chemical exposure risks, which include considerations for carcinogenicity and reproductive toxicity .

Chemical Reactions Analysis

General Reactivity of Alkyl-Substituted Silanes

Methyl(dipropyl)silane (CH₃-Si-(C₃H₇)₂) belongs to the class of organosilanes with three alkyl substituents. Key reaction pathways for such compounds typically include:

-

Hydrolysis : Requires catalytic acid/base to proceed. Alkylsilanes are less reactive than alkoxysilanes due to the absence of labile leaving groups (e.g., -OR) .

-

Oxidation : Tertiary silanes may form silanols (Si-OH) under oxidative conditions.

-

Thermal decomposition : Stability depends on steric bulk; branched alkyl groups (e.g., isobutyl) reduce reactivity compared to linear chains .

Comparative Reaction Kinetics of Analogous Silanes

While this compound is not directly studied, data from structurally related silanes provide insights:

Mechanistic Notes :

-

Steric effects : Dipropyl groups in this compound would impose significant steric hindrance, slowing nucleophilic attack at the silicon center .

-

Electronic effects : Electron-donating alkyl groups stabilize the silicon center, further reducing electrophilicity compared to alkoxysilanes .

Hypothetical Reaction Pathways

Assuming reactivity analogous to trialkylsilanes, this compound may undergo:

3.1. Acid/Base-Catalyzed Hydrolysis

Reaction :

-

Expected to proceed slowly due to lack of labile leaving groups.

-

Rate likely 10–100x slower than methoxy/ethoxy-substituted silanes .

3.2. Halogenation

Reaction :

Challenges in Experimental Studies

-

Synthetic accessibility : No patents or synthesis protocols for this compound were identified.

-

Stability : Tertiary alkylsilanes are prone to decomposition under standard conditions, complicating isolation .

-

Application gaps : Industrial research focuses on alkoxysilanes (e.g., MTES, MTMS) due to superior reactivity in crosslinking and adhesion .

Recommendations for Future Research

-

Catalytic activation : Investigate transition-metal catalysts (e.g., Ni, Co) to enhance silicon center reactivity .

-

Computational modeling : Use DFT to predict reaction barriers and transition states for hydrolysis/halogenation .

-

Comparative studies : Benchmark against methyltripropoxysilane to isolate steric vs. electronic effects.

Q & A

Q. What are the established synthesis methods for methyl(dipropyl)silane, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via hydrosilylation reactions. For example, hydrosilylation of alkenes with dichloromethylsilane, followed by substitution of chloro groups with propyl substituents, is a common route . Optimization involves controlling stoichiometry, catalyst selection (e.g., platinum-based catalysts), and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent arrangement and bond connectivity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects trace impurities and validates molecular weight .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying atmospheres (e.g., nitrogen vs. air) .

Q. How does this compound interact with inorganic substrates in surface modification applications?

this compound forms covalent Si-O bonds with hydroxyl-rich surfaces (e.g., silica, metals). Pretreatment with acid or plasma activation enhances substrate reactivity. Experimental protocols from wood modification studies using propyl triethoxysilane suggest optimal silane concentrations (5–10 wt%) and curing temperatures (60–80°C) improve hydrophobicity .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in this compound’s stability under hydrolytic vs. oxidative conditions?

Hydrolytic degradation occurs via nucleophilic attack on the silicon center, forming silanols, while oxidation leads to Si-C bond cleavage. Contradictions in stability data (e.g., pH-dependent half-lives) may arise from differences in experimental setups, such as solvent polarity or trace metal catalysts. Comparative studies using controlled humidity chambers and radical initiators (e.g., AIBN) are recommended .

Q. How can this compound be integrated into copolymer systems to tune material properties?

Copolymerization with olefins (e.g., propylene) requires precise control of monomer feed ratios and catalyst systems (e.g., metallocenes). Silane moieties act as crosslinking sites, enhancing thermal resistance. For example, a 1:100 silane:propylene ratio yields copolymers with 20% improved tensile strength above 150°C . Kinetic studies using differential scanning calorimetry (DSC) are critical to monitor reactivity ratios.

Q. What are the challenges in quantifying this compound’s environmental persistence, and how can they be methodologically addressed?

Challenges include low aqueous solubility and volatility. Solid-phase microextraction (SPME) coupled with GC-MS improves detection limits in environmental matrices. Degradation studies in simulated ecosystems (e.g., soil microcosms) should track metabolites like dipropyl sulfone, which has known bioaccumulation potential .

Methodological Tables

Q. Table 1. Comparison of this compound Synthesis Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Hydrosilylation | Pt/C | 78 | 92 | |

| Grignard alkylation | Mg, THF | 65 | 85 | |

| Reductive silylation | LiAlH | 70 | 88 |

Q. Table 2. Thermal Stability Under Different Conditions

| Condition | Decomposition Temp (°C) | Major Degradation Pathway | Reference |

|---|---|---|---|

| Dry nitrogen | 220 | Si-C cleavage | |

| Humid air (60% RH) | 160 | Hydrolysis | |

| Oxidative (O flow) | 140 | Radical oxidation |

Addressing Contradictions in Literature

- Divergent Reactivity in Sol-Gel Processes : Discrepancies in silane condensation rates (e.g., slower kinetics in polar solvents) may stem from competing hydrolysis pathways. FT-IR monitoring of Si-O-Si network formation is advised .

- Conflicting Bioactivity Data : Variations in cytotoxicity assays (e.g., MTT vs. LDH) necessitate standardized protocols. Studies using this compound derivatives should include negative controls with dipropyl sulfoxide to isolate toxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.